molecular formula C7H9NO4 B2813165 2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]acetic acid CAS No. 2305252-38-2

2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]acetic acid

Cat. No. B2813165
CAS RN: 2305252-38-2
M. Wt: 171.152
InChI Key: QRRSYLNJMKSLHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]acetic acid” is a chemical compound with the molecular formula C7H9NO4. It is related to the class of compounds known as oxazoles, which are aromatic compounds containing an oxazole ring .


Molecular Structure Analysis

The molecular structure of “2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]acetic acid” can be represented by the InChI code: 1S/C7H9NO4/c1-11-4-6-2-5(8-12-6)3-7(9)10/h2H,3-4H2,1H3,(H,9,10) . This indicates that the compound contains a methoxymethyl group attached to an oxazole ring, which is further connected to an acetic acid moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]acetic acid” include a molecular weight of 171.15 . The compound is a liquid at room temperature . More specific properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Aldose Reductase Inhibitors

One study focused on the synthesis and testing of 1,2,4-oxadiazol-5-yl-acetic acids and oxazol-4-yl-acetic acids for their ability to inhibit aldose reductase (ALR2), an enzyme involved in diabetic complications. The study identified compounds with potent inhibitory activity, particularly those with a phenyl group substitution, which showed significant in vivo activity in preventing cataract development in a rat model of severe galactosemia (C. La Motta et al., 2008).

Organic Solar Cells

Research into triazatruxene-based novel donor materials for organic solar cells highlighted the design and exploration of compounds with enhanced photovoltaic efficiencies. The study introduced structural modifications to the acceptor moiety of a known dye, leading to molecules with reduced energy gaps and improved photovoltaic properties, making them promising candidates for organic solar cells (Muhammad Usman Khan et al., 2019).

Fluorescent Labeling Reagents

A novel fluorophore, 6-methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, was discovered to possess strong fluorescence with a large Stokes' shift in aqueous media. Its stability and pH-independent fluorescence intensity make it an excellent candidate for biomedical analysis and fluorescent labeling (Junzo Hirano et al., 2004).

properties

IUPAC Name

2-[5-(methoxymethyl)-1,2-oxazol-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-11-4-6-2-5(8-12-6)3-7(9)10/h2H,3-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRSYLNJMKSLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NO1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]acetic acid

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